N-[(2,4-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide
CAS No.: 518304-23-9
Cat. No.: VC21508894
Molecular Formula: C22H23NO4S
Molecular Weight: 397.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518304-23-9 |
|---|---|
| Molecular Formula | C22H23NO4S |
| Molecular Weight | 397.5g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide |
| Standard InChI | InChI=1S/C22H23NO4S/c1-14-8-11-22(15(2)12-14)28(25,26)23(16(3)24)17-9-10-21-19(13-17)18-6-4-5-7-20(18)27-21/h8-13H,4-7H2,1-3H3 |
| Standard InChI Key | HRYXKBMSXLOLOF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C)C |
Introduction
1. Introduction to the Compound
N-[(2,4-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide is a sulfonamide derivative with potential applications in medicinal chemistry. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound suggests it may have unique interactions with biological targets.
3. Synthesis Pathways
The synthesis of such compounds typically involves:
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Preparation of the Sulfonamide Moiety: Reacting a sulfonyl chloride derivative (e.g., 2,4-dimethylbenzenesulfonyl chloride) with an amine.
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Coupling with Dibenzofuran Derivative: Using nucleophilic substitution or amidation reactions to attach the dibenzofuran core.
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Acetylation Step: Introducing the acetamide group through acetyl chloride or acetic anhydride.
4. Analytical Characterization
To confirm the structure and purity of the compound:
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Spectroscopic Methods:
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NMR (¹H and ¹³C): To determine the chemical environment of hydrogen and carbon atoms.
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IR Spectroscopy: To identify functional groups (e.g., sulfonamide stretching at ~1350–1150 cm⁻¹).
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Mass Spectrometry: For molecular weight confirmation.
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Crystallography: To study molecular geometry and intermolecular interactions.
5. Biological Activity
Sulfonamides are widely studied for their pharmacological properties:
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Antimicrobial Activity: Testing against Gram-positive and Gram-negative bacteria.
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Anti-inflammatory Potential: Evaluating inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer Activity: Screening against cancer cell lines to assess cytotoxicity.
6. Molecular Docking Studies
Computational docking can predict how this compound interacts with biological targets:
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Use software like AutoDock or Schrödinger to simulate binding affinity.
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Focus on enzymes or receptors relevant to sulfonamide activity (e.g., dihydropteroate synthase for antimicrobial studies).
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